molecular formula C16H26N2O5S B2817186 Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034308-10-4

Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2817186
CAS No.: 2034308-10-4
M. Wt: 358.45
InChI Key: NYHQSCTWDHBSTO-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Cycloaddition: The process involves the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates through highly regioselective 1,3-dipolar cycloaddition, showcasing methodologies relevant to the synthesis of complex spirocyclic and azaspirocyclic compounds (Molchanov & Tran, 2013).
  • Bridged Azabicyclic Compounds: Radical translocation reactions have been utilized to synthesize bridged azabicyclic compounds, demonstrating techniques that could potentially be applied to the synthesis or modification of the target compound (Ikeda, Kugo, & Sato, 1996).

Applications in Drug Discovery

  • Inhibition of ADAM10: Research into selective inhibitors for the metalloproteinase ADAM10, important in various human diseases, provides a template for how complex molecules can be designed and synthesized for targeted therapeutic applications (Mahasenan et al., 2018).
  • Dipeptide Synthons: The synthesis of novel classes of dipeptide synthons, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, illustrates the potential for complex spirocyclic compounds in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).

Chemical Space Exploration

  • Diversity-Oriented Synthesis of Azaspirocycles: Demonstrates the creation of functionalized pyrrolidines, piperidines, and azepines, providing a foundation for chemical space exploration in drug discovery relevant to the structural motif of the target compound (Wipf, Stephenson, & Walczak, 2004).

Mechanism of Action

While specific information on the mechanism of action for “Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate” is not available, piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing piperidine moiety . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Properties

IUPAC Name

methyl 6-(1-methylsulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-23-15(20)13-11-16(13)5-9-17(10-6-16)14(19)12-3-7-18(8-4-12)24(2,21)22/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHQSCTWDHBSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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